N-(4-Methoxy-2-nitrophenyl)acetamide
Overview
Description
N-(4-Methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.1867 g/mol . It is also known by other names such as 4’-Methoxy-2’-nitroacetanilide and 4-Acetamido-3-nitroanisole . This compound appears as yellow needle-like crystals and is soluble in ethanol, ether, and benzene . It is primarily used in the production of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction involves mixing 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the nitration of p-acetanisidide. The process includes adding 61% nitric acid to a mixture of p-acetanisidide and a small amount of sodium bisulfite at a controlled temperature of 25-30°C over a period of 4 hours . The reaction is then allowed to continue for an additional 1.5 hours to ensure complete nitration .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite (OCl) and peroxynitrite (ONOO).
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrated and chlorinated products along with dimers.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)acetamide involves its interaction with cellular oxidants such as hypochlorite and peroxynitrite . These interactions lead to the formation of nitrated and chlorinated products, which can affect various molecular targets and pathways within biological systems . The compound’s methoxy and nitro groups play a crucial role in these reactions, influencing its reactivity and the nature of the products formed .
Comparison with Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide can be compared with other similar compounds such as:
4-Hydroxyacetanilide (Acetaminophen): Both compounds have analgesic properties, but 4-Hydroxyacetanilide is more widely used due to its safety profile.
4-Ethoxyacetanilide: Similar to this compound, this compound was used for its analgesic properties but was withdrawn due to its carcinogenic and kidney-damaging effects.
The uniqueness of this compound lies in its specific reactivity with cellular oxidants and its applications in the synthesis of dyes and pharmaceuticals .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEGALJODPBPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059499 | |
Record name | 2'-Nitro-p-acetanisidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-81-3 | |
Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Nitro-p-acetanisidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-methoxy-2-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2'-Nitro-p-acetanisidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methoxy-2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Y2T3YQX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-(4-Methoxy-2-nitrophenyl)acetamide?
A1: this compound is characterized by its unique structure. While its molecular formula (C₉H₁₀N₂O₄) and weight (210.18 g/mol) provide basic information, research has delved deeper into its spatial arrangement. A key finding from "" reveals that the pendant groups (methoxy and acetamide) attached to the central benzene ring exhibit different degrees of coplanarity. This structural detail could influence the compound's interactions with other molecules and potentially affect its properties and reactivity.
Q2: Are there any insights into the thermal stability and potential hazards associated with this compound, particularly in the context of energetic materials?
A2: While the abstract of "" doesn't provide specific data, the title itself, "Thermal Hazard Analysis and Decomposition Mechanism of Energetic Nitration of 4-Methoxy-2-nitroacetanilide," suggests that this research delves into the compound's behavior at elevated temperatures. Understanding its thermal decomposition mechanism, including potential hazards, is crucial, especially considering its potential use in energetic materials. This type of analysis is essential for ensuring safe handling and processing in any application involving thermal stress.
Q3: How is this compound being utilized in the development of perovskite solar cells?
A3: Research has explored using this compound for interfacial modification in n-i-p perovskite solar cells "". The study highlights that this compound, with its multiple active sites, can enhance the performance of these solar cells. It achieves this by passivating defects at the buried interface, improving contact with the electron transport layer, and reducing non-radiative recombination—a major energy loss pathway. This application demonstrates the potential of this compound in advanced materials science, particularly in renewable energy technologies.
Q4: What are the potential optoelectronic applications of this compound?
A4: The research presented in "" focuses on the optoelectronic properties of solution-processable this compound microrods in thin films. Although the abstract doesn't disclose specific findings, the title implies that this work investigates the material's potential for efficient light detection. This suggests that this compound might find applications in light sensors, photodetectors, or other optoelectronic devices. Further exploration of its optical and electronic characteristics could lead to new possibilities in this field.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.